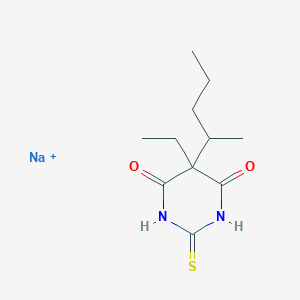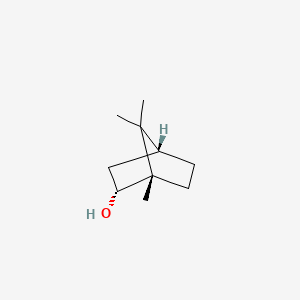
DL-2-Bornanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Bornanol, also known as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant camphor-like aroma and is commonly found in essential oils extracted from plants such as Borneol camphor. This compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-2-Bornanol can be synthesized through several methods. One common synthetic route involves the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of camphene, a process that involves the addition of hydrogen to camphene in the presence of a catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: DL-2-Bornanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to isoborneol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and acids.
Major Products Formed:
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
DL-2-Bornanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound is investigated for its role in enhancing drug delivery across biological barriers, such as the blood-brain barrier.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
DL-2-Bornanol exerts its effects through various mechanisms:
Permeation Enhancement: It alters cell membrane lipid structures and modulates ATP binding cassette transporters, facilitating the passage of drugs across biological barriers.
Anti-inflammatory: The compound can modulate inflammatory pathways, reducing inflammation and promoting healing.
Comparison with Similar Compounds
DL-2-Bornanol is often compared with other similar compounds such as:
Borneol: A naturally occurring enantiomer of this compound with similar properties but different stereochemistry.
Isoborneol: An isomer of this compound that differs in the position of the hydroxyl group.
Camphor: An oxidized form of this compound with distinct applications and properties.
Uniqueness: this compound’s unique combination of chiral properties and its ability to enhance drug delivery across biological barriers make it particularly valuable in pharmaceutical research and development.
Properties
CAS No. |
6627-72-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1 |
InChI Key |
DTGKSKDOIYIVQL-NQMVMOMDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@H]2O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
boiling_point |
212 °C Sublimes |
Color/Form |
White to off-white crystals White translucent lumps White solid Tablets from petroleum ethe |
density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ 1.10 g/cm cu at 20 °C |
flash_point |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |
physical_description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid Other Solid White translucent solid; [Hawley] White solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |
solubility |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |
vapor_pressure |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
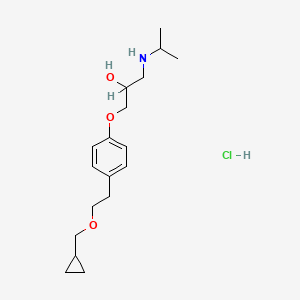

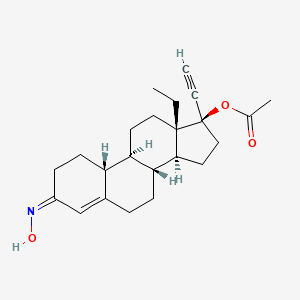
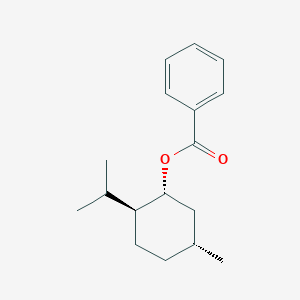
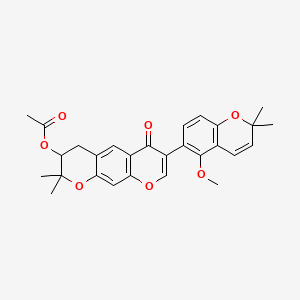
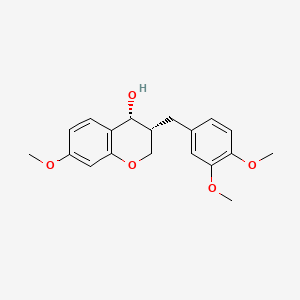
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
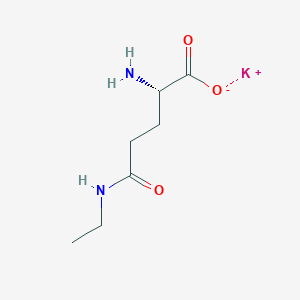
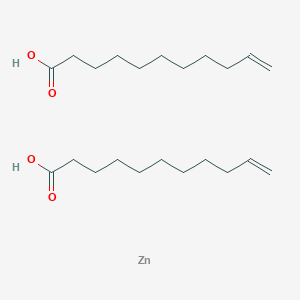
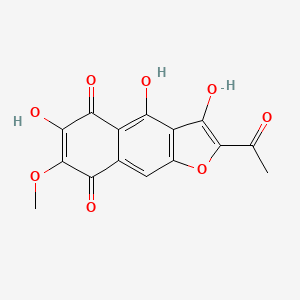
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)
